2-Chloro-6-(4-chlorophenoxy)-4-methylpyridine-3-carbonitrile
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Overview
Description
2-Chloro-6-(4-chlorophenoxy)-4-methylpyridine-3-carbonitrile is a chemical compound with a complex structure that includes both chlorinated phenoxy and pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-chlorophenoxy)-4-methylpyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-4-methylpyridine-3-carbonitrile with 4-chlorophenol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-chlorophenoxy)-4-methylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as dimethylformamide or ethanol, under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives, while oxidation can produce pyridine N-oxides .
Scientific Research Applications
2-Chloro-6-(4-chlorophenoxy)-4-methylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-chlorophenoxy)-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(4-chlorophenoxy)pyridine-4-carbothioamide
- 2-Chloro-6-(4-chlorophenoxy)benzoic acid
- 2-Chloro-6-(4-chlorophenoxy)-4-Pyridinamine
Uniqueness
What sets 2-Chloro-6-(4-chlorophenoxy)-4-methylpyridine-3-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H8Cl2N2O |
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Molecular Weight |
279.12 g/mol |
IUPAC Name |
2-chloro-6-(4-chlorophenoxy)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8Cl2N2O/c1-8-6-12(17-13(15)11(8)7-16)18-10-4-2-9(14)3-5-10/h2-6H,1H3 |
InChI Key |
LCWZQAIXDTWURG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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